molecular formula C17H24O4 B13917919 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate

Cat. No.: B13917919
M. Wt: 292.4 g/mol
InChI Key: SQXXXZQJWVZBEN-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate is an organic compound with the molecular formula C17H24O4. It is a yellow to pale yellow oil and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate typically involves the alkylation of enolate ions. For example, diethyl malonate can be alkylated with 4-tert-butylbenzyl bromide in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties to the molecule. This makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

diethyl 2-(4-tert-butylphenyl)propanedioate

InChI

InChI=1S/C17H24O4/c1-6-20-15(18)14(16(19)21-7-2)12-8-10-13(11-9-12)17(3,4)5/h8-11,14H,6-7H2,1-5H3

InChI Key

SQXXXZQJWVZBEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)OCC

Origin of Product

United States

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